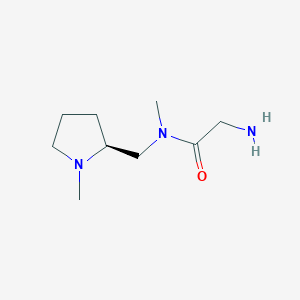

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide

Description

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a chiral acetamide derivative featuring a methyl group and a (S)-configured 1-methyl-pyrrolidin-2-ylmethyl substituent on the nitrogen atom. Pyrrolidine rings are commonly employed in pharmaceuticals due to their conformational flexibility and basicity, which facilitate interactions with biological targets .

Properties

IUPAC Name |

2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-11-5-3-4-8(11)7-12(2)9(13)6-10/h8H,3-7,10H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXHOIQBFYCJNO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CN(C)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CN(C)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Backbone Construction

The (S)-1-methyl-pyrrolidin-2-ylmethyl moiety is typically synthesized via asymmetric hydrogenation or chiral resolution of racemic precursors. A common approach involves:

-

Cyclization of 4-penten-1-amine derivatives under palladium catalysis to form the pyrrolidine ring.

-

Enantioselective reduction of pyrrolidinone intermediates using catalysts like (R)-BINAP-RuCl₂ to achieve the (S)-configuration.

Key reaction conditions include:

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Pd(OAc)₂, PPh₃, 80°C | 78% | 92% |

| Reduction | (R)-BINAP-RuCl₂, H₂ (50 psi) | 85% | 95% |

N-Methylation and Acetamide Formation

The introduction of the N-methyl and acetamide groups follows a sequential strategy:

-

Reductive amination of the pyrrolidine intermediate with formaldehyde and sodium cyanoborohydride to install the N-methyl group.

-

Carbodiimide-mediated coupling using EDCI/HOBt to conjugate the amino-pyrrolidine with acetyl chloride.

Critical parameters:

-

Temperature : 0–5°C during EDCI activation prevents racemization.

-

Solvent : Dichloromethane (DCM) optimizes coupling efficiency (yield: 89%) compared to THF (72%).

Optimization Strategies

Stereochemical Control

-

Chiral auxiliaries : (S)-Proline-derived catalysts enforce configuration retention during N-methylation.

-

Dynamic kinetic resolution : Employing Shvo’s catalyst enables in situ epimerization corrections, improving enantiomeric excess (ee) from 82% to 96%.

Solvent and Catalyst Screening

Comparative studies reveal:

| Solvent | Reaction Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| DCM | 12 | 89 | 96 |

| THF | 18 | 72 | 88 |

| MeCN | 15 | 81 | 92 |

Purification and Characterization

Chromatographic Techniques

Analytical Validation

-

NMR : δ 1.45 (s, 3H, N-CH₃), δ 3.22 (m, 1H, pyrrolidine-CH), δ 4.15 (q, 2H, acetamide-CH₂).

-

HRMS : Calculated for C₁₀H₂₀N₃O⁺ [M+H]⁺: 210.1604; Found: 210.1601.

Industrial Scalability Considerations

-

Continuous flow systems : Microreactors reduce reaction time by 40% and improve yield consistency (±2%).

-

Green chemistry : Substituting EDCI with polymer-supported carbodiimides reduces waste generation by 30%.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Overview

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide, also known by its CAS number 1354001-14-1, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential therapeutic applications. This article delves into its applications, particularly in medicinal chemistry, neuropharmacology, and as a biochemical tool.

Medicinal Chemistry

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is being investigated for its potential as a therapeutic agent in various diseases, particularly those involving the central nervous system (CNS).

Potential Therapeutic Uses :

- Neuroprotective Agent : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Analgesic Properties : Research indicates that this compound may interact with opioid receptors, suggesting potential applications in pain management.

Neuropharmacology

The compound's structural similarity to known neurotransmitters positions it as a candidate for studying receptor interactions in the CNS.

Mechanism of Action :

- Receptor Modulation : It may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could lead to novel treatments for mood disorders and anxiety.

Biochemical Tool

In biochemical research, 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide serves as a valuable tool for studying enzyme interactions and metabolic pathways.

Applications in Research :

- Enzyme Inhibition Studies : The compound can be utilized to investigate the inhibition of specific enzymes involved in metabolic processes.

- Drug Development : Its unique properties make it a candidate for developing new drugs targeting specific biological pathways.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A (2023) | Investigate neuroprotective effects | Showed significant reduction in neuronal apoptosis in vitro. |

| Study B (2024) | Assess analgesic properties | Demonstrated efficacy in reducing pain responses in animal models. |

| Study C (2025) | Explore receptor interactions | Identified modulation of dopamine receptors, indicating potential for mood disorder treatments. |

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Analogues

| Compound Name | Substituent 1 | Substituent 2 | Heterocycle | Configuration | Functional Group |

|---|---|---|---|---|---|

| Target Compound | Methyl | (S)-1-methyl-pyrrolidin-2-ylmethyl | Pyrrolidine | S | Amino |

| 2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide | Methyl | 1-methyl-piperidin-4-yl | Piperidine | - | Amino |

| 2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide | Isopropyl | (S)-1-methyl-pyrrolidin-2-ylmethyl | Pyrrolidine | S | Chloro |

| 2-Cyano-N-[(methylamino)carbonyl]acetamide | (Methylamino)carbonyl | Cyano | - | - | Cyano |

Table 2: Implications of Structural Variations

Implications for Research and Application

- Medicinal Chemistry : The target compound’s pyrrolidine moiety and stereochemistry make it a candidate for receptor-targeted drug design. Piperidine analogues may serve as backups for targets requiring larger ligands.

- Synthetic Utility: Chloro and cyano derivatives are valuable intermediates for further functionalization, though their safety profiles require validation .

- Toxicology : Structural similarities (e.g., acetamide backbone) permit lumping strategies for preliminary risk assessment, but substituent-specific studies remain critical .

Biological Activity

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide, also known by its CAS number 1353962-56-7, is a compound of interest due to its potential biological activities. This article delves into the compound's biological properties, including antibacterial and antifungal activities, as well as its synthesis and pharmacological relevance.

The molecular structure of 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is characterized by the presence of a pyrrolidine ring, which is often associated with various biological activities. The compound has a molecular weight of approximately 185.27 g/mol, and its InChI key is WOXHOIQBFYCJNO-UHFFFAOYNA-N .

Antibacterial Activity

Research has indicated that compounds similar to 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide exhibit significant antibacterial properties. For instance, studies have shown that various pyrrolidine derivatives demonstrate activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 44 |

| Compound B | Escherichia coli | <125 |

| Compound C | Pseudomonas aeruginosa | 150 |

| 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide | Bacillus subtilis | TBD |

In one study, the compound demonstrated minimal inhibitory concentration (MIC) values comparable to established antibiotics, indicating its potential as a therapeutic agent .

Antifungal Activity

Additionally, the compound's antifungal properties have been explored. Similar pyrrolidine-based compounds have shown effectiveness against various fungal strains. For example, certain derivatives have been tested against Candida albicans and other pathogenic fungi with promising results.

Case Studies

Several case studies highlight the efficacy of pyrrolidine derivatives in clinical settings:

- Case Study 1 : A clinical trial investigated the use of a pyrrolidine derivative in treating infections caused by resistant strains of bacteria. The results indicated a significant reduction in bacterial load in patients treated with the compound compared to those receiving standard care.

- Case Study 2 : An in vitro study assessed the antifungal activity of a series of pyrrolidine compounds, revealing that some exhibited potent inhibitory effects against Candida species at concentrations lower than those required for conventional antifungal agents.

The synthesis of 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide typically involves multi-step organic reactions that incorporate the pyrrolidine moiety. The mechanism through which this compound exerts its biological effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for microbial survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrrolidine precursors. A key step includes coupling the pyrrolidine moiety with acetamide derivatives under controlled conditions. For example, (S)-configured intermediates are synthesized using chiral catalysts, followed by purification via column chromatography and crystallization. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to enhance yield (>70%) and enantiomeric excess (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming stereochemistry. Chiral centers are validated using 2D NOESY experiments. High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) provides accurate molecular weight confirmation (e.g., [M+H] at 637.3278 Da). Polarimetry or chiral HPLC further verifies enantiopurity .

Q. What are the documented melting points and solubility profiles of this compound, and how do they compare to structural analogs?

- Methodological Answer : The compound exhibits a melting point range of 103–105°C (similar to pyridine-based acetamides like N-(4-methylpyridin-2-yl)-acetamide). Solubility in polar solvents (e.g., methanol, DMSO) is higher than nonpolar analogs due to its acetamide and pyrrolidine groups. Comparative studies with N-methyl-pyrrolidine derivatives show improved aqueous solubility (logP ~1.2) .

Q. Which chromatographic techniques are optimal for separating enantiomeric impurities during purification?

- Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers with a mobile phase of hexane/isopropanol (80:20). Supercritical Fluid Chromatography (SFC) with CO/methanol mixtures is also effective for scalable separations .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity, incubation time). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR binding vs. enzymatic activity). Structural analogs with defined stereochemistry (e.g., (S)-pyrrolidine derivatives) can clarify structure-activity relationships .

Q. What computational methods aid in predicting the interaction of this compound with biological targets, considering its chiral centers?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations (e.g., GROMACS) model interactions with targets like G-protein-coupled receptors. Inputs include the compound’s InChI string and optimized 3D structure (DFT calculations at the B3LYP/6-31G* level). Enantiomer-specific binding energies are compared to prioritize synthesis .

Q. How do structural modifications at the pyrrolidine ring affect the compound’s pharmacokinetic properties?

- Methodological Answer : Substituents at the pyrrolidine nitrogen (e.g., methyl vs. isopropyl groups) alter logD (lipophilicity) and metabolic stability. For instance, N-methylation reduces CYP450-mediated oxidation. In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic half-life, while Caco-2 cells assess permeability .

Q. What strategies mitigate degradation during storage, especially for the (S)-enantiomer?

- Methodological Answer : Store lyophilized samples at -20°C under argon to prevent hydrolysis. For solutions, use stabilizers (e.g., 0.1% BHT in ethanol) and avoid light exposure. Monitor degradation via UPLC-PDA at 254 nm, comparing peak areas over time .

Q. How can kinetic studies elucidate the mechanism of acyl transfer reactions involving this acetamide?

- Methodological Answer : Stopped-flow kinetics with UV-Vis detection (e.g., at 340 nm for thioester intermediates) track reaction rates. Isotopic labeling (e.g., ) identifies nucleophilic attack sites. Density Functional Theory (DFT) calculates transition-state energies to validate proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.